Home > Products > Screening Compounds P7657 > 2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile -

2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Catalog Number: EVT-4208244
CAS Number:
Molecular Formula: C24H19BrCl2N2O4
Molecular Weight: 550.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in scientific research: These compounds have shown potential as selective inhibitors of the excitatory amino acid transporter subtype 1 (EAAT1) [, ]. EAATs are crucial for regulating glutamate levels in the brain, and selective EAAT1 inhibitors are being investigated for their therapeutic potential in neurological disorders [, , ].
Synthesis Analysis
  • General Method: The synthesis of these compounds often involves multi-component reactions using starting materials like aldehydes, dimedone, and malononitrile [, ]. Catalysts like sodium benzoate [] or nanocatalysts like MCM-41-Pr-NH2 [] can facilitate these reactions.
  • Specific examples: Several papers detail the synthesis of specific derivatives. For instance, one study describes the preparation of 2-amino-7,7-dimethyl-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles as intermediates for synthesizing S-nucleoside and C-nucleoside analogues [].
Molecular Structure Analysis
  • Cyclization reactions: These compounds serve as versatile building blocks for synthesizing more complex heterocyclic systems. One example is the formation of 15-aryl-2,3,4,15-tetrahydrochromeno[2′,3′:4,5]pyrimido[6,1-b]quinazoline-1,9-diones through cyclization reactions with methyl anthranilate [].
  • Functional group transformations: The various functional groups present in these molecules can undergo further chemical transformations, allowing for structural diversification and the exploration of structure-activity relationships [, ].
  • Structure-Activity Relationship (SAR): Studies have investigated the SAR of these compounds to understand the key structural features responsible for EAAT1 inhibition [, , ]. The presence and nature of substituents at specific positions significantly influence the inhibitory activity.
Physical and Chemical Properties Analysis
  • Solubility: The solubility of these compounds can vary depending on the nature and position of substituents. Solvents like 1,4-dioxane, propan-2-one, and ethanol have been mentioned in the context of crystallization and isolation [, , ].
  • Conformation: The conformation of the chromene ring system and its substituents can impact biological activity and physical properties [, ].
Applications
  • Potential therapeutic agents: The primary application of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles lies in their potential as therapeutic agents for neurological disorders. Their ability to selectively inhibit EAAT1 makes them promising candidates for further research in this area [, ].
  • Building blocks for organic synthesis: Due to their versatile reactivity and the presence of multiple functional groups, these compounds serve as valuable building blocks for synthesizing more complex heterocyclic systems with potential biological activities [, ].

2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101)

Compound Description: UCPH-101 is the first reported selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). EAATs regulate the synaptic concentration of the neurotransmitter glutamate in the central nervous system, and selective inhibitors like UCPH-101 are valuable tools for studying these transporters and their roles in neurological processes [, , , ].

Relevance: UCPH-101 shares a core structure with 2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, consisting of the 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile scaffold. The key difference lies in the substitutions at the 4-position of the chromene ring. Understanding the structure-activity relationship of UCPH-101 and its analogs is crucial for developing more potent and selective EAAT1 inhibitors, which could have therapeutic potential for treating neurological disorders [, , , ].

2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound represents a simplified analog of UCPH-101, lacking the 7-(naphthalen-1-yl) substituent. Studies have explored its crystal structure, providing insights into its molecular conformation and potential interactions with biological targets [, , ].

Relevance: 2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile shares the core 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile scaffold with 2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and serves as a fundamental building block for exploring structural modifications and their effects on biological activity within this class of compounds [, , ].

2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one hemihydrate

Compound Description: These compounds are structurally related, featuring variations in the substitution pattern on the chromene ring. Computational studies have investigated the conformational preferences of the methoxyphenyl substituent in these molecules, providing insights into their structural flexibility and potential interactions with biological targets [].

Relevance: Both compounds are structurally related to 2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as they share the core 2-amino-5-oxo-tetrahydro-4H-chromene-3-carbonitrile scaffold. Variations in the substitution patterns, including the position of the methoxy group and the presence of dimethyl or nitro groups, highlight the structural diversity within this chemical class and its potential for exploring different biological activities [].

2-Amino-4-(3-bromo-4-fluoro-phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound is structurally similar to the main compound, featuring a halogenated phenyl ring at the 4-position of the chromene. Crystallographic studies have determined its structure, providing valuable data for understanding its molecular geometry and potential interactions with biological targets [].

Relevance: This compound is closely related to 2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, sharing the core 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile scaffold and differing only in the substituents on the phenyl ring. The presence of bromine and fluorine atoms in this analog highlights the potential for introducing halogen substituents to modulate the compound's physicochemical and biological properties [].

2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound serves as a key intermediate in synthesizing various chromeno[2,3-b]pyridine and [, , ]triazolo[1,5-a]quinoline derivatives with potential antimicrobial activities [].

Relevance: This compound is structurally related to 2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, sharing the core 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile scaffold. The presence of the 4-methoxyphenyl group at the 4-position highlights the importance of this substituent in influencing the biological activity of these compounds. The synthesis of derivatives with antimicrobial properties demonstrates the potential of modifying this core structure for developing new therapeutic agents [].

Compound Description: This class of compounds represents a series of fused heterocycles derived from 2-amino-7,7-dimethyl-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives []. The synthesis involves reacting the chromene derivative with triethyl orthoformate or aromatic aldehydes, creating a triazolopyrimidine ring system fused to the chromene core.

Relevance: These derivatives are structurally related to 2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as they share the 2-amino-7,7-dimethyl-5-oxo-tetrahydro-4H-chromene-3-carbonitrile scaffold. The formation of the fused triazolopyrimidine ring system highlights the versatility of this scaffold for generating diverse heterocyclic compounds with potentially valuable biological properties [].

Properties

Product Name

2-amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

IUPAC Name

2-amino-4-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Molecular Formula

C24H19BrCl2N2O4

Molecular Weight

550.2 g/mol

InChI

InChI=1S/C24H19BrCl2N2O4/c1-31-20-8-13(7-16(25)23(20)32-11-12-5-6-14(26)9-17(12)27)21-15(10-28)24(29)33-19-4-2-3-18(30)22(19)21/h5-9,21H,2-4,11,29H2,1H3

InChI Key

IGNLTLUOSQIZFE-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC4=C(C=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.